molecular formula C6H9N3O B12354815 5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one

5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one

Cat. No.: B12354815
M. Wt: 139.16 g/mol
InChI Key: GTPCLGWFKLSJES-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazin-8(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused imidazole and pyridazine rings, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-b]pyridazin-8(5H)-one typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Another approach involves the condensation of 2-aminopyridine derivatives with α-haloketones, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of imidazo[1,2-b]pyridazin-8(5H)-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products. Catalysts and solvents are carefully selected to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-b]pyridazin-8(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-b]pyridazin-8(5H)-one compounds, which can further be utilized in various applications .

Scientific Research Applications

Imidazo[1,2-b]pyridazin-8(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazin-8(5H)-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. This inhibition can lead to downstream effects on cellular pathways, including the unfolded protein response and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,5-a]pyridine
  • Benzimidazole

Uniqueness

Imidazo[1,2-b]pyridazin-8(5H)-one is unique due to its specific ring fusion and electronic properties, which confer distinct biological activities and chemical reactivity compared to similar compounds. Its ability to act as a versatile scaffold for drug development and its potential in various scientific applications highlight its significance .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one

InChI

InChI=1S/C6H9N3O/c10-5-1-2-8-9-4-3-7-6(5)9/h3-4,6-8H,1-2H2

InChI Key

GTPCLGWFKLSJES-UHFFFAOYSA-N

Canonical SMILES

C1CNN2C=CNC2C1=O

Origin of Product

United States

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